9-Methylstreptimidone chemical structure and properties
9-Methylstreptimidone chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Methylstreptimidone is a potent bioactive secondary metabolite produced by various Streptomyces species. This glutarimide antibiotic exhibits a remarkable spectrum of biological activities, including antifungal, antiviral, and antitumor properties. Its mechanism of action, particularly its ability to induce apoptosis in cancer cells and disrupt fungal metabolism, has garnered significant interest in the scientific community. This document provides an in-depth technical overview of 9-Methylstreptimidone, encompassing its chemical structure, physicochemical properties, biological activities, and underlying mechanisms of action. Detailed experimental protocols for its isolation and biological evaluation are also presented to facilitate further research and development.
Chemical Structure and Properties
9-Methylstreptimidone is a polyketide belonging to the glutarimide class of antibiotics. Its chemical structure is characterized by a piperidine-2,6-dione ring attached to a substituted decadiene side chain.
Chemical Structure:
Physicochemical Properties
A summary of the key physicochemical properties of 9-Methylstreptimidone is presented in Table 1.
| Property | Value | Reference(s) |
| IUPAC Name | 4-[(2R,5S,6E,8Z)-2-hydroxy-5,7-dimethyl-4-oxo-6,8-decadien-1-yl]-2,6-piperidinedione | [1] |
| CAS Number | 51867-94-8 | [1] |
| Molecular Formula | C₁₇H₂₅NO₄ | [1] |
| Molecular Weight | 307.39 g/mol | [1] |
| Canonical SMILES | C/C=C/C(C)=C/--INVALID-LINK--CC1CC(=O)NC(=O)C1">C@@HC | [2] |
| Solubility | Soluble in DMSO | [1] |
| Storage Conditions | Store at -20°C | [1] |
Spectral Data
The structural elucidation of 9-Methylstreptimidone has been confirmed through various spectroscopic techniques. A summary of the expected spectral data is provided in Table 2.
| Spectroscopy | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to olefinic protons, methyl groups, methylene protons, and protons on the piperidine ring are expected. Chemical shifts will vary depending on the solvent used. |
| ¹³C NMR | Resonances for carbonyl carbons in the piperidine ring and the ketone on the side chain, carbons of the double bonds, and aliphatic carbons are anticipated. |
| Infrared (IR) | Characteristic absorption bands for O-H stretching (hydroxyl group), N-H stretching (amide), C=O stretching (ketone and amide), and C=C stretching (alkene) are expected. Typical ranges are: O-H (~3400 cm⁻¹), N-H (~3200 cm⁻¹), C=O (~1700-1650 cm⁻¹), C=C (~1650-1600 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak [M]⁺ is expected at m/z 307. Fragmentation patterns would likely involve cleavage of the side chain. |
Biological Activities and Mechanisms of Action
9-Methylstreptimidone has demonstrated significant potential in various therapeutic areas due to its potent biological activities.
Antifungal Activity
9-Methylstreptimidone exhibits strong antifungal activity against a range of fungal pathogens, including Colletotrichum orbiculare, the causative agent of cucumber anthracnose.[3][4] Its antifungal mechanism involves the disruption of fundamental cellular processes.
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Disruption of Material Metabolism and Energy Synthesis: Transcriptomic analysis has revealed that 9-Methylstreptimidone interferes with the citrate cycle (TCA cycle) and oxidative phosphorylation in C. orbiculare.[3][4] This disruption leads to a significant reduction in cellular energy production, ultimately inhibiting fungal growth.
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Compromised Cell Wall Integrity: The compound also causes abnormalities in the mycelial and cellular structures of the fungus, indicating a compromise in cell wall integrity.[3][4]
The signaling pathway illustrating the antifungal mechanism of 9-Methylstreptimidone is depicted below.
Caption: Antifungal mechanism of 9-Methylstreptimidone against C. orbiculare.
Apoptosis Induction in Adult T-Cell Leukemia (ATL) Cells
A significant area of research for 9-Methylstreptimidone is its ability to selectively induce apoptosis in adult T-cell leukemia (ATL) cells. This activity is primarily mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
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Inhibition of NF-κB Signaling: In many cancer cells, including ATL cells, the NF-κB pathway is constitutively active, promoting cell survival and proliferation while inhibiting apoptosis. 9-Methylstreptimidone inhibits this pathway, leading to the downregulation of anti-apoptotic proteins and the subsequent induction of programmed cell death.
The proposed signaling pathway for apoptosis induction is shown below.
Caption: 9-Methylstreptimidone-induced apoptosis via NF-κB inhibition.
Experimental Protocols
Isolation and Purification of 9-Methylstreptimidone from Streptomyces sp.
This protocol is a generalized procedure based on common methods for isolating secondary metabolites from Streptomyces. Optimization may be required depending on the specific strain and culture conditions.
Workflow Diagram:
Caption: General workflow for the isolation of 9-Methylstreptimidone.
Methodology:
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Fermentation:
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Inoculate a suitable production medium (e.g., ISP2 broth) with a spore suspension or a vegetative inoculum of the Streptomyces strain.
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Incubate the culture under optimal conditions (e.g., 28-30°C, 150-200 rpm) for 7-14 days.
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Extraction:
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Separate the culture broth from the mycelia by centrifugation or filtration.
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Extract the cell-free supernatant with an equal volume of an appropriate organic solvent (e.g., ethyl acetate) three times.
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Combine the organic layers and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
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Purification:
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Subject the crude extract to silica gel column chromatography.
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Elute the column with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).
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Collect fractions and monitor by thin-layer chromatography (TLC).
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Test the fractions for biological activity (antifungal or cytotoxic).
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Pool the active fractions and further purify by high-performance liquid chromatography (HPLC) using a suitable column (e.g., C18) and mobile phase to obtain pure 9-Methylstreptimidone.
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Structural Characterization:
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Confirm the identity and purity of the isolated compound using NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.
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Antifungal Susceptibility Testing
This protocol describes a method to determine the antifungal activity of 9-Methylstreptimidone against a filamentous fungus like C. orbiculare.
Methodology:
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Preparation of Fungal Inoculum:
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Grow the fungal strain on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) until sporulation.
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Harvest the spores by flooding the plate with sterile distilled water containing a surfactant (e.g., 0.05% Tween 80) and gently scraping the surface.
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Filter the spore suspension through sterile cheesecloth and adjust the concentration to a desired level (e.g., 1 x 10⁶ spores/mL) using a hemocytometer.
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Broth Microdilution Assay:
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Prepare a stock solution of 9-Methylstreptimidone in a suitable solvent (e.g., DMSO).
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In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable liquid medium (e.g., Potato Dextrose Broth - PDB).
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Add the fungal spore suspension to each well.
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Include a positive control (a known fungicide), a negative control (medium with the solvent), and a growth control (medium with spores only).
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Incubate the plates at an appropriate temperature (e.g., 25-28°C) for 48-72 hours.
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Determination of Minimum Inhibitory Concentration (MIC):
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The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth. Determine the MIC by visual inspection of the wells.
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Apoptosis Assay in ATL Cells
This protocol outlines a method to assess the induction of apoptosis in ATL cell lines by 9-Methylstreptimidone.
Methodology:
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Cell Culture:
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Culture ATL cell lines (e.g., MT-1, MT-2) in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.
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Treatment:
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Seed the cells in multi-well plates at a predetermined density.
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Treat the cells with various concentrations of 9-Methylstreptimidone for different time points (e.g., 24, 48, 72 hours).
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Include a vehicle-treated control (e.g., DMSO).
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Apoptosis Detection (Annexin V/Propidium Iodide Staining):
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Harvest the cells by centrifugation.
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Wash the cells with cold phosphate-buffered saline (PBS).
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Resuspend the cells in Annexin V binding buffer.
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Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
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Incubate in the dark at room temperature for 15 minutes.
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Analyze the cells by flow cytometry.
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Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative for early apoptosis; Annexin V-positive, PI-positive for late apoptosis/necrosis).
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Conclusion
9-Methylstreptimidone is a promising natural product with significant therapeutic potential. Its well-defined antifungal and pro-apoptotic activities, coupled with an increasing understanding of its mechanisms of action, make it a valuable lead compound for the development of new drugs. The experimental protocols provided herein offer a framework for researchers to further investigate and harness the therapeutic capabilities of this fascinating molecule. Further studies are warranted to explore its full pharmacological profile, optimize its structure for enhanced efficacy and safety, and advance its development towards clinical applications.
References
- 1. glpbio.com [glpbio.com]
- 2. 9-Methylstreptimidone | C17H25NO4 | CID 16727453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. news.agropages.com [news.agropages.com]
- 4. 9-Methylstreptimidone: A novel promising fungicide disrupting material metabolism and energy synthesis in Colletotrichum orbiculare [pubmed.ncbi.nlm.nih.gov]
